1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrazole ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrazole derivative in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the catalytic efficiency of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various organic compounds.
2,4-Dichlorobenzaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the 2,4-dichlorobenzyl group allows for versatile chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15;/h1-4,6H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXMLYZSYWQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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